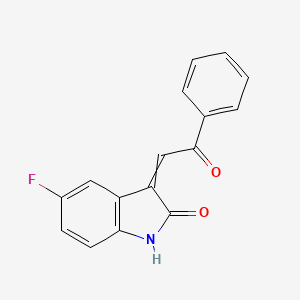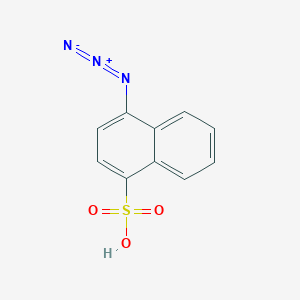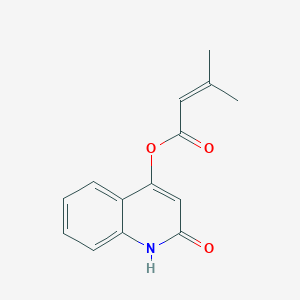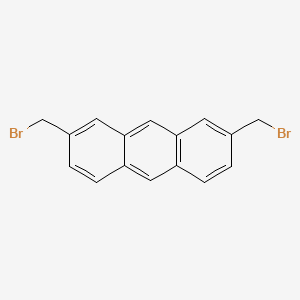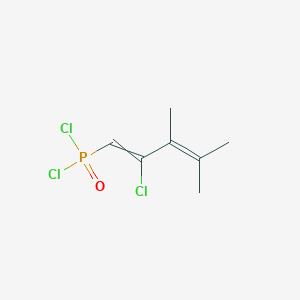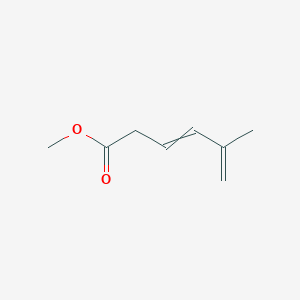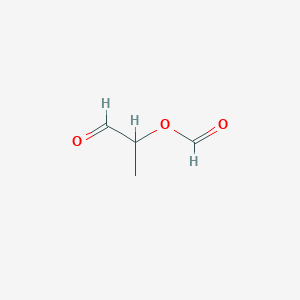
1-Oxopropan-2-yl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxopropan-2-yl formate is a chemical compound with the molecular formula C4H6O3 It is an ester formed from the reaction of formic acid and acetone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Oxopropan-2-yl formate can be synthesized through the esterification of formic acid with acetone. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced separation techniques, such as distillation, ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oxopropan-2-yl formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted esters or other derivatives.
Applications De Recherche Scientifique
1-Oxopropan-2-yl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of fragrances and flavorings due to its ester functional group.
Mécanisme D'action
The mechanism by which 1-oxopropan-2-yl formate exerts its effects involves the interaction of its ester group with various molecular targets. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, leading to the formation of formic acid and acetone. This hydrolysis reaction is crucial in biological systems where esters are metabolized.
Comparaison Avec Des Composés Similaires
1-Isopropoxy-1-oxopropan-2-yl pivalate: Used as a perfuming ingredient.
Ethyl formate: Another ester with similar reactivity but different applications.
Uniqueness: 1-Oxopropan-2-yl formate is unique due to its specific structure and reactivity, making it suitable for specialized applications in organic synthesis and industrial processes. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules highlight its importance in scientific research and industry.
Propriétés
Numéro CAS |
92805-66-8 |
|---|---|
Formule moléculaire |
C4H6O3 |
Poids moléculaire |
102.09 g/mol |
Nom IUPAC |
1-oxopropan-2-yl formate |
InChI |
InChI=1S/C4H6O3/c1-4(2-5)7-3-6/h2-4H,1H3 |
Clé InChI |
XNWRZCQKQJHEGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C=O)OC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


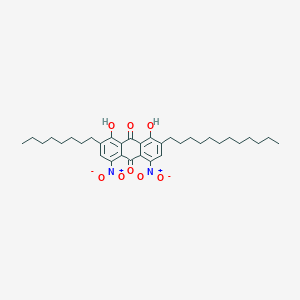
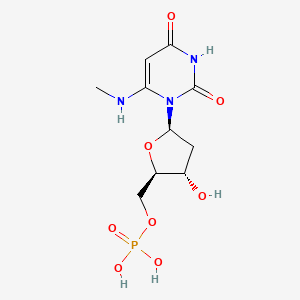
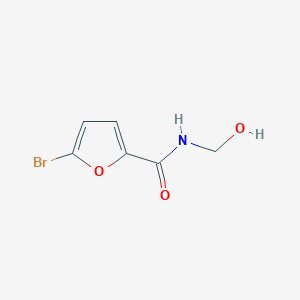
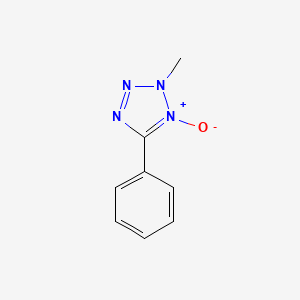
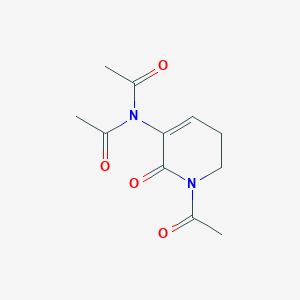

![2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole](/img/structure/B14368800.png)
